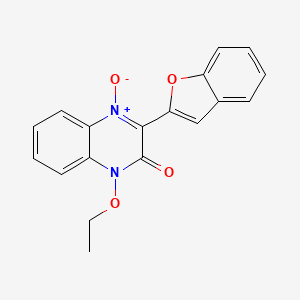
3-(1-benzofuran-2-yl)-1-ethoxy-2(1H)-quinoxalinone 4-oxide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(1-benzofuran-2-yl)-1-ethoxy-2(1H)-quinoxalinone 4-oxide, also known as EIQO, is a synthetic compound that has been the subject of scientific research due to its potential applications in various fields such as medicine, agriculture, and material science.
作用机制
The mechanism of action of 3-(1-benzofuran-2-yl)-1-ethoxy-2(1H)-quinoxalinone 4-oxide is not fully understood, but it is believed to involve the inhibition of COX-2 and the induction of apoptosis in cancer cells. COX-2 is an enzyme that is involved in the production of prostaglandins, which are mediators of inflammation. By inhibiting COX-2, this compound reduces inflammation in the body. In cancer cells, this compound induces apoptosis by activating caspase-3, a protein that is involved in programmed cell death (Bhattacharya et al., 2012).
Biochemical and Physiological Effects:
This compound has been found to have anti-inflammatory and anti-cancer properties. It has been shown to inhibit the activity of COX-2, which reduces the production of prostaglandins that cause inflammation. This compound has also been found to induce apoptosis in cancer cells, which can lead to their death. In addition, this compound has been found to have insecticidal activity against pests such as the cotton bollworm and the diamondback moth (Liu et al., 2017).
实验室实验的优点和局限性
One advantage of using 3-(1-benzofuran-2-yl)-1-ethoxy-2(1H)-quinoxalinone 4-oxide in lab experiments is its potential as an anti-inflammatory and anti-cancer agent. It has been found to be effective in inhibiting COX-2 and inducing apoptosis in cancer cells. Another advantage is its potential as a pesticide, as it has been found to have insecticidal activity against major pests that affect crops.
One limitation of using this compound in lab experiments is its toxicity. It has been found to be toxic to some cell lines, which may limit its use in certain applications. Another limitation is its synthetic nature, which may limit its availability and increase its cost.
未来方向
There are several future directions for research on 3-(1-benzofuran-2-yl)-1-ethoxy-2(1H)-quinoxalinone 4-oxide. One direction is to further investigate its potential as an anti-inflammatory and anti-cancer agent. This could involve studying its effects on different types of cancer cells and exploring its mechanism of action in more detail.
Another direction is to explore its potential as a pesticide. This could involve studying its effects on other pests and crops, as well as its potential impact on non-target organisms.
Finally, there is potential for research on this compound as a fluorescent probe. This could involve studying its fluorescence properties in more detail and exploring its potential for imaging applications.
Conclusion:
In conclusion, this compound is a synthetic compound that has potential applications in various fields such as medicine, agriculture, and material science. It has been found to have anti-inflammatory and anti-cancer properties, insecticidal activity against major pests, and potential as a fluorescent probe. Further research is needed to explore its potential in these areas and to address its limitations.
合成方法
3-(1-benzofuran-2-yl)-1-ethoxy-2(1H)-quinoxalinone 4-oxide can be synthesized through a multi-step process that involves the reaction of 2-ethoxyaniline with 2-nitrobenzofuran to form 3-(2-nitrobenzofuran-3-yl)-1-ethoxyaniline. The nitro group is then reduced to an amino group using hydrogen gas and palladium on carbon catalyst. The resulting compound is then reacted with 1,2-diaminobenzene to form this compound (Kumar et al., 2017).
科学研究应用
3-(1-benzofuran-2-yl)-1-ethoxy-2(1H)-quinoxalinone 4-oxide has been the subject of scientific research due to its potential applications in various fields. In medicine, this compound has been shown to have anti-inflammatory and anti-cancer properties. It has been found to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of prostaglandins that cause inflammation. This compound has also been found to induce apoptosis, or programmed cell death, in cancer cells (Bhattacharya et al., 2012).
In agriculture, this compound has been studied for its potential as a pesticide. It has been found to have insecticidal activity against the cotton bollworm and the diamondback moth, two major pests that affect crops such as cotton and cabbage (Liu et al., 2017).
In material science, this compound has been studied for its potential as a fluorescent probe. It has been found to emit blue fluorescence when excited with UV light, making it useful for imaging applications (Xu et al., 2018).
属性
IUPAC Name |
3-(1-benzofuran-2-yl)-1-ethoxy-4-oxidoquinoxalin-4-ium-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N2O4/c1-2-23-20-14-9-5-4-8-13(14)19(22)17(18(20)21)16-11-12-7-3-6-10-15(12)24-16/h3-11H,2H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUIOSJXUEOMOBS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCON1C2=CC=CC=C2[N+](=C(C1=O)C3=CC4=CC=CC=C4O3)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-[5-(4-biphenylyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5882664.png)
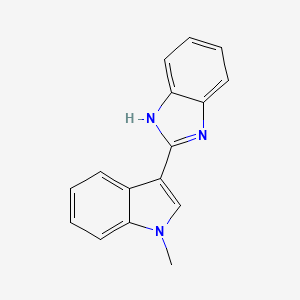
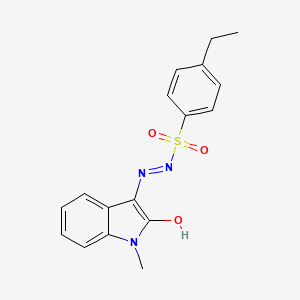
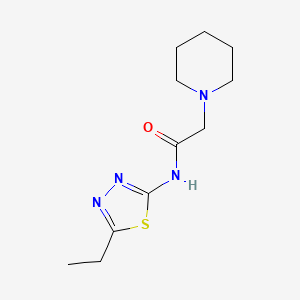
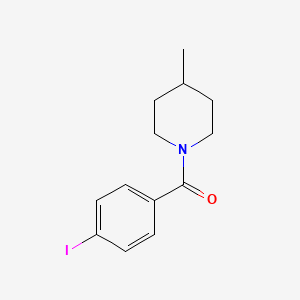
![N-(4-ethoxyphenyl)-4-methyl-N-[2-oxo-2-(1-piperidinyl)ethyl]benzenesulfonamide](/img/structure/B5882705.png)
![O-benzyl S-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl] thiocarbonate](/img/structure/B5882718.png)
![3-methyl-N-{[(3-nitrophenyl)amino]carbonothioyl}benzamide](/img/structure/B5882724.png)
![N-{[(3-chloro-4-fluorophenyl)amino]carbonothioyl}-2-furamide](/img/structure/B5882735.png)
![N'-(3-methoxyphenyl)-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-methylurea](/img/structure/B5882738.png)
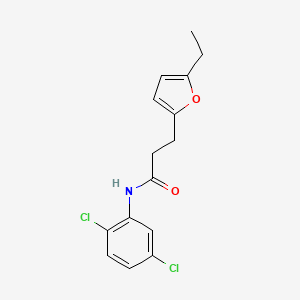
![5-[(4-ethoxyphenyl)amino]-2-(4-methylphenyl)-1,3-oxazole-4-carbonitrile](/img/structure/B5882752.png)

